N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a furan ring attached to a phenyl group, which is further substituted with an N-methylacetamido group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the reaction of 4-aminophenyl furan-2-carboxamide with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and various substituted phenyl derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .
Scientific Research Applications
N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(N-METHYLACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE include:
- N-[4-(N-METHYLACETAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
- N-[4-(N,N-DIETHYLSULFAMOYL)PHENYL]ACETAMIDE
- N-[4-(PIPERAZIN-1-YLSULFONYL)PHENYL]ACETAMIDE
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the furan ring and the N-methylacetamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16(2)12-7-5-11(6-8-12)15-14(18)13-4-3-9-19-13/h3-9H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEDSQODYYQZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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